Northiaden

説明

Contextualization of Northiaden as a Metabolite within its Parent Compound’s Class

This compound, also known as N-desmethyldosulepin or desmethyldothiepin, is the principal active metabolite formed from the hepatic metabolism of dosulepin (B10770134) (dothiepin). drugbank.comwikipedia.orgiiab.meannapurnapharmacy.comwikipedia.orginchem.orgjpionline.org Dosulepin belongs to the class of tricyclic antidepressants (TCAs), characterized by a dibenzothiepine ring system. wikipedia.organnapurnapharmacy.commedkoo.com Structurally, dosulepin is a tertiary amine TCA, while this compound is its N-demethylated derivative, classifying it as a secondary amine. wikipedia.org The metabolic pathways of dosulepin that lead to this compound primarily involve N-demethylation, alongside other processes such as S-oxidation and glucuronic acid conjugation, which also yield metabolites like dosulepin S-oxide and this compound S-oxide. drugbank.comwikipedia.organnapurnapharmacy.cominchem.org

Historical Perspective of this compound's Discovery and Initial Characterization

The characterization of this compound as a metabolite of dothiepin (B26397) (dosulepin) has been documented in scientific literature since at least the late 1970s. Early research focused on analytical methods for its detection and quantification in biological samples, such as human plasma and serum. For instance, studies published in 1977 detailed high-performance liquid chromatographic (HPLC) methods for determining both dothiepin and this compound in human plasma and serum, indicating its established presence and the need for its measurement in research and clinical contexts at that time. springernature.com This early characterization underscored its relevance as a circulating compound following dosulepin administration.

Significance of this compound as a Research Subject in Pharmacology and Medicinal Chemistry

A key aspect of this compound's significance lies in its distinct pharmacological profile compared to dosulepin. While dosulepin inhibits the reuptake of both noradrenaline (norepinephrine) and serotonin (B10506) with approximately equal potency, this compound exhibits a more potent inhibitory effect on noradrenaline uptake than the parent compound. drugbank.comwikipedia.organnapurnapharmacy.com Furthermore, this compound demonstrates a slight selectivity for noradrenaline reuptake inhibition, distinguishing its mechanism of action within the broader scope of monoamine reuptake inhibition. wikipedia.orgresearchgate.netnih.gov Both dosulepin and this compound also act as antagonists at 5-HT2 receptors. wikipedia.orgresearchgate.netnih.gov

Another critical factor contributing to this compound's pharmacological importance is its prolonged presence in the body. This compound possesses a considerably longer elimination half-life compared to dosulepin, ranging from 34.7 to 45.7 hours, whereas dosulepin's half-life is typically between 14.4 and 23.9 hours. wikipedia.orgresearchgate.netnih.gov This extended half-life suggests that this compound contributes significantly and durably to the sustained therapeutic effects observed with dosulepin. researchgate.netnih.gov

The comparative pharmacological properties of dosulepin and this compound are summarized in the table below:

| Property | Dosulepin (Parent Compound) | This compound (Metabolite) | Source |

| Parent Compound Class | Tricyclic Antidepressant (TCA) | Metabolite of TCA | drugbank.comwikipedia.organnapurnapharmacy.com |

| Amine Type | Tertiary Amine | Secondary Amine | wikipedia.org |

| Noradrenaline Reuptake Inhibition | Equipotent with 5-HT reuptake inhibition | More potent inhibitor of noradrenaline uptake than parent drug; slight selectivity for noradrenaline reuptake inhibition | drugbank.comwikipedia.organnapurnapharmacy.comresearchgate.netnih.gov |

| Serotonin (5-HT) Reuptake Inhibition | Equipotent with noradrenaline reuptake inhibition | Reduced activity as a serotonin reuptake inhibitor | wikipedia.orgresearchgate.netnih.gov |

| 5-HT2 Receptor Antagonism | Yes | Yes | wikipedia.orgresearchgate.netnih.gov |

| Elimination Half-Life (approx.) | 14.4–23.9 hours (or 14-24 hours) | 34.7–45.7 hours (or 36-46 hours) | wikipedia.orgresearchgate.netnih.gov |

| Contribution to Therapeutic Effect | Primary drug action | Significant due to potency and longer half-life | researchgate.netnih.gov |

This compound's role as an active and long-lived metabolite necessitates its consideration in therapeutic drug monitoring (TDM) and drug development. Its inclusion in laboratory repertoires for TDM of antidepressants highlights its importance in clinical assessment. mdpi.com Research continues to investigate the broader class of dibenzo[b,e]thiepin derivatives, including this compound's sulfoxide (B87167) forms, for their potential biological activities in neurological and psychiatric disorders, further solidifying this compound's position as a relevant research subject in the field. ontosight.ai

Structure

2D Structure

3D Structure

特性

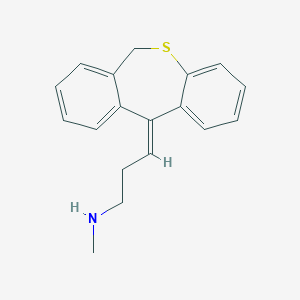

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTELXJYVTOFJAI-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

844-12-2 (hydrochloride) | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701162830 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24881-71-8, 1154-09-2 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24881-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024881718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTHIADEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8W20XLE56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies

Synthetic Routes for Northiaden Production

Demethylation of Dosulepin (B10770134) as a Primary Synthetic Pathway

While this compound is extensively formed in vivo through the N-demethylation of dosulepin by hepatic metabolism, laboratory synthesis often mimics this metabolic transformation. iiab.meiupac.orgnih.govdrugbank.comsmolecule.comnps.org.aumedsafe.govt.nzannapurnapharmacy.com The N-demethylation of tertiary amines, such as dosulepin, to yield secondary amines like this compound is a well-established chemical transformation in organic synthesis. thieme-connect.denih.govsrce.hrresearchgate.net

Common laboratory methods for N-demethylation of tertiary amines include:

Von Braun Reaction: This classical method involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN) in an inert solvent like chloroform (B151607) or ether. This reaction initially forms a quaternary N-cyanoammonium bromide salt, which then converts into a disubstituted cyanamide (B42294) and an alkyl bromide. Subsequent hydrolysis of the cyanamide under acidic or strongly basic conditions yields the corresponding secondary amine. thieme-connect.denih.gov

Chloroformate Reagents: Various chloroformate reagents can be employed for N-dealkylation of tertiary amines. This approach typically leads to the formation of a carbamate (B1207046) and an alkyl chloride, via a quaternary ammonium (B1175870) species intermediate. nih.gov

Oxidative Demethylation: Methods involving oxidative agents, often catalyzed by transition metals, can achieve N-demethylation. For instance, ruthenium-catalyzed oxidation of tertiary methylamines followed by hydrolysis via an iminium ion intermediate has been reported as a synthetically practical method. iupac.org This process often involves an initial electron transfer to produce an ammoniumyl (B1238589) radical cation, followed by loss of an α-proton to form an α-amino radical, which then undergoes another electron transfer to yield an iminium ion. Hydrolysis of this iminium ion then gives the desired secondary amine. iupac.org

While specific detailed laboratory procedures for the N-demethylation of dosulepin to this compound are not widely detailed in general literature, the principles of these established N-demethylation reactions would be applied. For example, a study on the synthesis of N-desmethyl hexahydroaporphines, similar tricyclic structures, successfully achieved N-demethylation through the hydrolysis of an N-formyl precursor in ethanolic potassium hydroxide, after initial attempts with the von Braun reaction led to decomposition. nih.gov

Alternative Synthetic Approaches and Methodological Refinements

Beyond direct demethylation of dosulepin, alternative synthetic strategies for this compound would involve building the dibenzothiepine core and then introducing the N-methylpropan-1-amine side chain. The general synthesis of dosulepin itself involves multi-step organic reactions, including the formation of the dibenzothiepine core through cyclization reactions of thioether precursors, followed by alkylation to introduce the dimethylaminopropyl side chain. smolecule.comCurrent time information in Bangalore, IN. An analogous approach for this compound would involve introducing a monomethylaminopropyl side chain instead of a dimethylaminopropyl one, or introducing a protected primary amine which is then methylated once, followed by deprotection.

Methodological refinements in such syntheses would focus on improving reaction yields, purity, and selectivity (including stereoselectivity). This could involve optimizing reaction conditions, exploring different catalysts, or utilizing protecting group strategies.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives explores modifications to its core structure and side chain, aiming to alter its pharmacological profile or improve its properties.

Structural Modifications and their Synthetic Feasibility

A prominent derivative of this compound is This compound S-oxide (also known as this compound sulfoxide (B87167) or Nordothiepin sulfoxide), which is formed by the oxidation of the sulfur atom in the thiepin ring system. iiab.meiupac.orgnih.govdrugbank.comsmolecule.comannapurnapharmacy.comontosight.aihxchem.net Its synthesis typically involves the controlled oxidation of dosulepin or this compound using oxidizing agents such as hydrogen peroxide or peracids in an organic solvent, followed by purification. wikipedia.org

Other potential structural modifications and their synthetic feasibility include:

Modifications to the Tricyclic Ring System: This could involve altering the substituents on the aromatic rings or modifying the thiepin ring itself (e.g., changing the size of the heteroatom-containing ring or substituting the sulfur with other heteroatoms like oxygen or nitrogen). Such modifications would generally require starting from appropriately substituted precursors for the dibenzothiepine core synthesis.

Side Chain Modifications: Beyond N-demethylation, further modifications to the propanamine side chain could include:

Alkylation/Acylation of the Nitrogen: Introducing different alkyl groups or acyl groups to the secondary amine nitrogen of this compound. This is synthetically feasible via standard alkylation (e.g., with alkyl halides) or acylation (e.g., with acid chlorides or anhydrides) reactions.

Chain Length Alteration: Varying the number of carbons in the propyl chain, which would necessitate using different length alkylating agents during the side chain introduction step.

Substitution on the Propyl Chain: Introducing hydroxyl, halogen, or other functional groups along the propyl chain, which would require more complex synthetic routes with specific protecting group strategies.

The feasibility of these modifications depends on the availability of suitable starting materials and the robustness of the synthetic methodologies to handle the sensitive tricyclic system and the desired functional groups.

Stereochemical Considerations in this compound Synthesis

This compound, like its parent compound dosulepin, possesses an exocyclic double bond, leading to the possibility of (E) and (Z) geometric isomers. iiab.meiupac.orgwikipedia.orgwikipedia.orgmedkoo.comnih.govfda.govchemsrc.com The E-isomer (trans-isomer) is generally the preferred or more active form for related tricyclic compounds. iupac.org

In the synthesis of such compounds, controlling the stereochemistry of this double bond is crucial. Often, synthetic routes may yield a mixture of E and Z isomers. The separation of these isomers can be achieved through various chromatographic techniques, such as high-performance liquid chromatography (HPLC), particularly with chiral columns if enantiomers are also a concern. medkoo.commedsafe.govt.nzethernet.edu.et

Alternatively, stereoselective synthetic methods can be employed to favor the formation of one isomer over the other. While specific stereoselective syntheses for this compound are not extensively documented in general literature, principles from the stereoselective synthesis of other tricyclic antidepressants or compounds with similar exocyclic double bonds would apply. This might involve using specific catalysts, reaction conditions, or chiral auxiliaries to direct the formation of the desired E-isomer. For instance, the synthesis of other complex molecules with chiral centers often utilizes asymmetric synthesis techniques to control stereochemistry. ontosight.aichemsrc.comchemistryviews.org

Reaction Mechanisms and Intermediate Compounds in this compound Synthesis

The primary reaction mechanism relevant to this compound's synthesis from dosulepin is the N-demethylation of a tertiary amine. This process, whether enzymatic (as in metabolism) or chemical (in the laboratory), typically proceeds through an oxidative pathway involving an iminium ion intermediate. iupac.orgthieme-connect.desrce.hrresearchgate.net

The general mechanism for the oxidative N-demethylation of a tertiary methylamine (B109427) (like dosulepin) can be summarized as follows:

Oxidation: The tertiary amine undergoes oxidation, often catalyzed by an oxidizing agent (e.g., a transition metal complex in laboratory synthesis or cytochrome P450 enzymes in vivo). This step typically involves the transfer of an electron from the nitrogen atom, leading to the formation of an ammoniumyl radical cation . iupac.orgsrce.hrresearchgate.net

α-Hydrogen Abstraction: An α-hydrogen atom (a hydrogen atom on the carbon adjacent to the nitrogen) is then abstracted, leading to the formation of a carbon-centered α-amino radical . iupac.org

Further Oxidation and Iminium Ion Formation: The α-amino radical undergoes further oxidation (another electron transfer) to form an iminium ion intermediate. This is a crucial intermediate, characterized by a carbon-nitrogen double bond. iupac.orgthieme-connect.desrce.hrresearchgate.net

Hydrolysis: The iminium ion is highly susceptible to nucleophilic attack by water. Hydrolysis of the iminium ion then cleaves the carbon-nitrogen bond, releasing formaldehyde (B43269) (from the methyl group) and yielding the corresponding secondary amine, which in this case is this compound. iupac.orgthieme-connect.de

Table 1: Key Intermediate in N-Demethylation of Dosulepin

| Intermediate Compound | Type of Intermediate | Role in Synthesis |

| Iminium Ion | Reactive intermediate | Formed after oxidation and α-hydrogen abstraction; readily hydrolyzes to yield the N-demethylated product. |

This mechanistic understanding is vital for designing efficient synthetic routes and for predicting potential byproducts in both laboratory and biological systems.

Industrial Scale Production Methodologies and Optimization

This compound is predominantly formed in biological systems through the N-demethylation of dosulepin, a process that occurs extensively in the liver. wikipedia.orgdrugbank.comnih.govscbt.comnih.gov This metabolic pathway is the primary route by which this compound is "produced" in vivo.

For the purpose of research, analytical standards, or specialized applications, this compound can be obtained. However, information regarding dedicated large-scale industrial chemical synthesis processes for this compound is not widely disclosed in the public domain. The focus in industrial pharmaceutical manufacturing typically lies on the synthesis of the parent drug, dosulepin.

Should this compound be required on a larger scale for specific applications, its synthesis would likely involve the controlled N-demethylation of dosulepin. This type of reaction, involving the removal of a methyl group from a tertiary amine to yield a secondary amine, can be achieved through various chemical methods in organic synthesis. However, specific optimized industrial parameters such as preferred catalysts, reaction conditions (e.g., temperature, pressure, solvent systems), and purification strategies (e.g., crystallization, chromatography for high purity and yield) for this compound's industrial production are not detailed in the reviewed sources.

Catalyst Selection: Identifying highly selective and efficient catalysts for the N-demethylation reaction to minimize side reactions and maximize product formation.

Reaction Conditions: Precise control of temperature, pressure, and reaction time to achieve optimal conversion rates and selectivity.

Solvent Systems: Selection of green and recyclable solvents to reduce environmental impact and improve process economics.

Purification Techniques: Development of efficient and scalable purification methods to isolate this compound with the required purity.

Process Intensification: Implementation of continuous flow processes or other advanced reactor designs to enhance throughput and consistency.

Advanced Analytical Methodologies for Northiaden Quantification and Characterization

Spectroscopic Techniques in Northiaden Analysis

Spectroscopic techniques exploit the interaction of electromagnetic radiation with matter to provide detailed information about the structure, composition, and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical tool for the comprehensive structural elucidation of organic compounds, including this compound. libretexts.orgegyankosh.ac.in It provides insights into the connectivity of atoms and their electronic environments within a molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed. libretexts.org

In ¹H NMR, the chemical shifts, spin-spin coupling patterns, and integration of signals reveal the different types of protons present and their relative numbers. libretexts.orgegyankosh.ac.in For ¹³C NMR, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are particularly valuable. These experiments help in determining the number of hydrogen atoms attached to each carbon (e.g., methyl, methylene, methine, or quaternary carbons), which is critical for assigning signals and confirming the molecular skeleton. libretexts.orgnanalysis.com While NMR is predominantly used for qualitative structural determination, its application for quantitative analysis is less common. egyankosh.ac.in The principles of NMR spectroscopy are applicable to this compound for confirming its chemical structure and identifying any structural variations or impurities.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used for the identification and quantification of chemical compounds based on their mass-to-charge ratio (m/z). It is highly valued for its sensitivity and specificity, particularly in complex matrices. researchgate.net

For this compound, Gas Chromatography-Mass Fragmentography (GC-MS) has been successfully applied for its simultaneous measurement alongside its parent compound, dothiepin (B26397), and another metabolite, dothiepin S-oxide, in biological samples such as plasma and whole blood. nih.govnih.gov This method has demonstrated high selectivity, sensitivity (with a detection limit of approximately 1 microgram/L), and reproducibility. nih.gov Furthermore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and GC-MS are widely utilized for the analysis of biological samples due to their superior efficiency and precise detection capabilities, making them suitable for both qualitative identification and quantitative analysis of this compound. researchgate.net MS also plays a role in purity assessment and structural confirmation, complementing other analytical techniques.

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of chemical compounds in solution, based on their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. pro-analytics.netupi.eduresearchgate.net The fundamental principle governing this application is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. pro-analytics.netupi.edu

While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, its parent compound, dosulepin (B10770134), has been quantified using spectrophotometric methods. These methods involve measuring absorbance at specific wavelengths, such as 229 nm or 231 nm, for its determination in pure form and pharmaceutical dosage forms. researchgate.netresearchgate.netbrjac.com.br Such methods establish a linear relationship between absorbance and concentration over a defined range, allowing for the calculation of molar absorptivity and determination of limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net Given this compound's structural similarity to dosulepin, it is expected to exhibit characteristic UV-Vis absorption properties that can be exploited for its concentration determination following similar principles.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other components in a mixture, enabling its isolation, purification, and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted chromatographic technique for the separation, purity assessment, and quantification of this compound. nih.gov HPLC methods have been specifically developed for the separation and measurement of this compound alongside dothiepin in human plasma or serum. researchgate.netbrjac.com.brnih.govresearchgate.netspringernature.comresearchgate.net

A notable HPLC method utilized amitriptyline (B1667244) as an internal standard to enhance precision and accuracy. This method achieved a limit of detection of approximately 10 ng/ml for both this compound and dothiepin. researchgate.netnih.govresearchgate.net Quantification accuracy was reported with a precision of ±11% of the mean for this compound at a concentration of 20 ng/ml, improving to ±3% of the mean at 200 ng/ml. researchgate.netnih.govresearchgate.net

Table 1: HPLC Quantification Data for this compound in Human Plasma/Serum

| Analyte | Internal Standard | Limit of Detection (LOD) | Precision at 20 ng/ml | Precision at 200 ng/ml |

| This compound | Amitriptyline | ~10 ng/ml nih.gov | ±11% of mean nih.gov | ±3% of mean nih.gov |

| Dothiepin | Amitriptyline | ~10 ng/ml nih.gov | ±6% of mean nih.gov | ±1% of mean nih.gov |

Furthermore, HPLC coupled with electrochemical detection has been employed for the determination of dosulepin and this compound, demonstrating an optimal applied potential of 1300 mV for both compounds. nih.gov HPLC is also a key technique for assessing the purity of this compound and related compounds.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful separation technique, particularly useful for volatile or semi-volatile compounds like this compound, often coupled with mass spectrometry for enhanced identification and quantification.

As previously mentioned, Gas Chromatography-Mass Fragmentography (GC-MS) has been effectively used for the simultaneous measurement of this compound, dothiepin, and dothiepin S-oxide in plasma and whole blood samples. nih.govnih.gov This integrated approach offers high selectivity, sensitivity (1 microgram/L), and reproducibility for the analysis of these compounds. nih.gov GC applications are common for tricyclic antidepressants and their metabolites in biological fluids, often employing various detector systems, including mass spectrometry and nitrogen-phosphorus detectors (NPD). mdpi.com Sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are typically performed prior to GC analysis to isolate and concentrate the analytes from complex biological matrices. mdpi.com

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a specialized analytical technique used for the separation of stereoisomers, particularly enantiomers. ajol.infophenomenex.com Enantiomers are non-superimposable mirror images of each other that exhibit identical chemical and physical properties in an achiral environment, making their separation challenging by conventional chromatographic methods. ajol.info However, in biological systems, enantiomers can exhibit distinct pharmacological activities, necessitating their individual separation and quantification, especially in the pharmaceutical industry where approximately 60% of all drugs are chiral. phenomenex.compharmaknowledgeforum.com

For the separation of enantiomers, chiral chromatography relies on the use of a chiral stationary phase (CSP) or, less commonly, a chiral mobile phase. ajol.infophenomenex.com The separation occurs due to differing affinities between the enantiomers and the chiral selector in the stationary phase. ajol.info Common chiral stationary phases used in High-Performance Liquid Chromatography (HPLC) include polysaccharide derivatives, ligand exchange phases, protein-based phases, helical polymers, macrocyclic antibiotics, and Pirkle-brush concept phases. phenomenex.com In Gas Chromatography (GC), cyclodextrin (B1172386) derivatives are widely employed as CSPs. pharmaknowledgeforum.com These techniques allow for the accurate identification and purification of optically active compounds, which is critical for ensuring the safety and efficacy of chiral drugs. phenomenex.com While this compound is characterized as an (E)-geometric isomer iiab.mewikipedia.org, the principles of stereoisomer separation by chiral chromatography remain relevant for distinguishing between different stereoisomeric forms of compounds, including geometric isomers, or for separating enantiomers of other related chiral metabolites or parent drugs.

Electrochemical Methods for this compound Detection

Electrochemical methods offer sensitive and selective approaches for the detection and quantification of this compound, often coupled with chromatographic techniques. A procedure combining high-performance liquid chromatography with electrochemical detection has been developed for the determination of this compound and its parent compound, dosulepin. researchgate.netnih.gov Hydrodynamic voltammograms have indicated an optimal applied potential of 1300 mV for the detection of both dosulepin and this compound. researchgate.netnih.gov

Cyclic Voltammetry and its Applications

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to study the electrochemical behavior of analytes, providing insights into their redox processes and reaction mechanisms. jpionline.orgresearchgate.netscirp.org In CV, the potential of a working electrode is swept linearly between two potential limits at a constant rate, and the resulting current is measured. scirp.org The voltammogram, a plot of current versus potential, reveals characteristic peaks corresponding to oxidation and reduction events. jpionline.orgscirp.org

For compounds like this compound, which can undergo redox reactions, CV helps in characterizing their electrochemical properties, including the reversibility of the reduction or oxidation process. jpionline.orgscirp.org Studies on dosulepin, the parent compound of this compound, using cyclic voltammetry in Britton-Robinson (BR) buffer solution at pH 7, demonstrated a distinct reduction signal with a maximum potential around -0.7 V. jpionline.org The technique can be used to investigate the influence of scan rate and concentration on peak potentials and currents, providing fundamental electrochemical data. jpionline.org

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are advanced pulsed voltammetric techniques that offer enhanced sensitivity and lower detection limits compared to traditional linear sweep or cyclic voltammetry, making them suitable for trace analysis of chemical compounds like this compound. wikipedia.orggamry.com

In DPV, a series of regular voltage pulses are superimposed on a linear potential sweep. wikipedia.orgpalmsens.com The current is measured twice during each pulse: once just before the pulse is applied and again at the end of the pulse. wikipedia.orgpalmsens.com The difference between these two current measurements is plotted against the potential, resulting in a peak-shaped voltammogram. wikipedia.orgpalmsens.com This differential measurement effectively minimizes the non-faradaic charging current, thereby improving the signal-to-noise ratio and enhancing sensitivity. wikipedia.org

Square Wave Voltammetry (SWV) is a rapid and highly sensitive technique where a symmetrical square wave pulse is superimposed on a staircase potential ramp. gamry.com Current is sampled at the end of both the forward and reverse pulses within each cycle. gamry.com The difference between these currents is then plotted, yielding sharp, well-defined peaks directly proportional to the analyte concentration. gamry.com SWV is generally faster than DPV due to its higher frequency capabilities. gamry.com

Both DPV and SWV are particularly advantageous for quantifying analytes at low concentrations due to their ability to discriminate against background currents. wikipedia.orggamry.com For dosulepin, the parent drug of this compound, DPV and SWV methods have been successfully applied for its determination in pharmaceutical formulations, achieving low limits of detection (LOD) and quantification (LOQ). jpionline.org These techniques, when optimized, can provide sensitive and precise quantification of this compound in various matrices.

Sample Preparation Techniques for Complex Biological Matrices

The analysis of this compound in complex biological matrices such as human plasma or serum necessitates efficient sample preparation techniques to isolate and concentrate the analyte while removing interfering endogenous compounds like proteins, lipids, and other organic or inorganic molecules. nih.govresearchgate.netwrc.org.zanih.gov Effective sample preparation is critical for achieving accurate and sensitive quantification by downstream analytical methods.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized and versatile sample preparation technique for the isolation and concentration of analytes from biological fluids. nih.govnih.gov The principle of SPE involves partitioning the analyte between a liquid sample (mobile phase) and a solid sorbent material (stationary phase) packed in a cartridge or well plate. nih.gov The primary retention mechanisms can include reversed-phase, normal-phase, ion-exchange, or mixed-mode interactions, depending on the chemical properties of the analyte and the chosen sorbent. nih.gov

For antidepressants and their metabolites, including this compound, SPE has been extensively applied in various biological matrices such as human serum and wastewater. nih.govnih.govnih.gov For instance, SPE methods using octadecyl (C18) or cyclohexyl (CH) columns have been successfully employed for the isolation of tricyclic antidepressants from human serum, demonstrating high recoveries. nih.gov SPE offers advantages such as good clean-up, preconcentration capabilities, and the potential for automation, making it an efficient method for preparing samples for chromatographic analysis. nih.govagnp.de

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classical sample preparation technique that involves the distribution of an analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. nih.govnorlab.commdpi.com The analyte selectively partitions into the organic phase based on its solubility characteristics. LLE is known for providing good sample purification and efficient isolation of lipophilic compounds. mdpi.com

For the determination of this compound and dosulepin in human plasma or serum, LLE has been successfully employed. An extraction procedure utilizing a heptane-isoamyl alcohol (99:1) mixture has been shown to achieve recoveries exceeding 90% for both compounds. researchgate.netnih.gov While effective for isolating lipophilic compounds, traditional LLE can be time-consuming and may lead to issues such as emulsion formation, which can hinder recovery and reproducibility. norlab.commdpi.com Supported Liquid Extraction (SLE) is a modification of LLE where the aqueous phase is immobilized on an inert support material, and the organic phase flows through it. This approach minimizes emulsion formation and often results in higher recoveries and improved reproducibility, making it an efficient alternative to traditional LLE for bioanalytical sample preparation. norlab.commdpi.com

Pharmacological Research and Mechanism of Action Studies

Neurotransmitter Transporter Interactions

Northiaden's pharmacological profile is characterized by its influence on monoamine reuptake, particularly its interactions with the noradrenaline and serotonin (B10506) transporters.

This compound has been identified as a potent inhibitor of noradrenaline uptake. Studies indicate that this compound is more potent in inhibiting noradrenaline reuptake compared to its parent compound, dosulepin (B10770134). wikipedia.orgwikipedia.orgguidetopharmacology.org This preferential inhibition of the noradrenaline transporter (NAT) contributes to its pharmacological activity. This compound exhibits a slight selectivity for noradrenaline reuptake inhibition.

The metabolites of dosulepin, including this compound, have demonstrated the ability to inhibit 5-HT (serotonin) uptake by human blood platelets. wikipedia.orgwikipedia.orgguidetopharmacology.org However, in comparison to dosulepin, this compound shows reduced activity as a serotonin reuptake inhibitor. wikipedia.org This suggests a more balanced or preferential activity towards noradrenaline reuptake inhibition for this compound itself, while the broader metabolic profile of dosulepin contributes to serotonin uptake modulation.

The differential potency of this compound and its parent compound, dosulepin, on monoamine transporters is summarized in the table below.

| Compound | Noradrenaline Transporter (NAT) Inhibition | Serotonin Transporter (SERT) Inhibition |

| Dosulepin | Equipotent with 5-HT reuptake inhibition wikipedia.org | Equipotent with NA reuptake inhibition wikipedia.org |

| This compound | More potent than dosulepin wikipedia.orgwikipedia.orgguidetopharmacology.org | Reduced activity compared to dosulepin wikipedia.org |

Receptor Binding Affinities and Antagonism

Beyond transporter interactions, this compound and its parent compound also exhibit activity at various neurotransmitter receptors.

Dosulepin, the parent compound of this compound, acts as an antagonist at 5-HT1A and 5-HT2A receptors located in the cerebral cortex and hippocampus. wikipedia.orgwikipedia.orgguidetopharmacology.org While this compound, along with other main metabolites like dothiepin (B26397) sulfoxide (B87167) and this compound sulfoxide, may also bind to 5-HT receptors, their affinity is generally reported to be less compared to the parent drug. wikipedia.org Specifically, this compound is identified as a 5-HT2 receptor antagonist.

Dosulepin demonstrates affinity for α2-adrenoceptors, and to a lesser extent, α1-adrenoceptors. wikipedia.orgwikipedia.orgguidetopharmacology.org The inhibition of presynaptic α2-adrenoceptors by dosulepin can facilitate noradrenaline release, thereby further potentiating antidepressant effects. wikipedia.orgwikipedia.orgguidetopharmacology.org Similar to its interactions with 5-HT receptors, the main metabolites, including this compound, dothiepin sulfoxide, and this compound sulfoxide, may also bind to α2 receptors, albeit with less affinity than the parent compound. wikipedia.org

Histamine (B1213489) H1 Receptor Interactions

This compound, as a metabolite of dosulepin, interacts with histamine H1 receptors. Dosulepin itself acts as an antagonist at histamine type 1 (H1) receptors, which contributes to its sedative properties. While this compound and other metabolites, such as dothiepin sulfoxide and this compound sulfoxide, can also bind to H1 receptors, this compound generally exhibits less affinity for these receptors compared to the parent drug, dosulepin. Conversely, the sulfoxide metabolites, dothiepin sulfoxide and this compound sulfoxide, have been noted to lack significant affinity for histamine H1 receptors.

Preclinical Pharmacodynamic Investigations

In Vitro Receptor Binding and Neurotransmitter Uptake Assays

This compound functions as a monoamine reuptake inhibitor wikipedia.org. Notably, it displays a slight selectivity for noradrenaline (NA) reuptake inhibition wikipedia.orgiiab.me. Preclinical studies have indicated that this compound is a more potent inhibitor of noradrenaline uptake than its parent compound, dosulepin. In contrast, dosulepin exhibits equipotent inhibitory activity for both serotonin (5-HT) and noradrenaline reuptake wikipedia.orgiiab.me. Both this compound and dosulepin also act as 5-HT2 receptor antagonists wikipedia.orgiiab.me.

Research investigating the inhibitory effects on [¹⁴C]serotonin uptake into human platelets demonstrated that dothiepin was more potent than this compound, followed by this compound sulfoxide and dothiepin sulfoxide. The inhibition mechanism for all four compounds was competitive.

Further in vitro receptor binding studies provide insights into the affinities of these compounds:

| Compound | Target Site | IC50 (M) (Rat Cortical Homogenates) |

| Dosulepin | [³H]imipramine binding sites | 2.8 x 10⁻⁶ |

| This compound | [³H]imipramine binding sites | 5.0 x 10⁻⁶ |

| This compound Sulfoxide | [³H]imipramine binding sites | 4.0 x 10⁻⁵ |

| Dothiepin Sulfoxide | [³H]imipramine binding sites | 3.2 x 10⁻⁵ |

| Compound | Target Site | IC50 (M) (Frontal Cortical Tissue, [³H]spiperone) |

| Dosulepin | Serotonergic binding | 4.2 x 10⁻⁶ |

| This compound | Serotonergic binding | 5.0 x 10⁻⁶ |

| Compound | Target Site | IC50 (M) (Hippocampal Suspensions, [³H]serotonin) |

| Dosulepin | Serotonergic binding | 2.5 x 10⁻⁶ |

| This compound | Serotonergic binding | 4.0 x 10⁻⁵ |

Animal Models for Neuropsychiatric Disorders

While animal models are crucial for understanding neuropsychiatric disorders such as depression, schizophrenia, and bipolar disorder, and for developing new treatments, detailed preclinical efficacy studies focusing solely on this compound in these models are not extensively documented in the provided search results. General information exists regarding the use of such models to assess antidepressant activity of compounds, including dothiepin and its metabolites exportersindia.com. However, specific findings directly attributing efficacy in these models to this compound alone are not detailed.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Elucidating Key Structural Features for Biological Activity

The chemical structure of this compound is defined by its nature as a side chain-demethylated metabolite of dosulepin. Dosulepin itself is a tricyclic compound, specifically a dibenzothiepine, characterized by three fused rings and a side chain. wikipedia.org this compound is a secondary amine, formed from the tertiary amine dosulepin through N-demethylation in the liver. wikipedia.orgdrugbank.comresearchgate.net

The presence of the dibenzothiepine ring system is a key structural feature. Research indicates that while this compound retains potent activity similar to dosulepin, its sulfoxide metabolites, such as this compound sulfoxide (this compound S-oxide) and dothiepin sulfoxide, show dramatically reduced activity, being described as essentially inactive. wikipedia.orgnih.govontosight.ai This suggests that the non-oxidized sulfur atom within the thiepin ring system is crucial for maintaining the potent pharmacological activity of this compound. The demethylation from a tertiary to a secondary amine (this compound) alters the reuptake inhibition profile, leading to a greater potency as a norepinephrine (B1679862) reuptake inhibitor. wikipedia.orgdrugbank.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com While specific detailed QSAR studies solely focused on this compound are not extensively documented in the provided search results, the principles of QSAR are broadly applicable to tricyclic antidepressants (TCAs) and their metabolites, including this compound. pharmatutor.orgnih.govnih.govresearchgate.net

QSAR models aim to identify key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that correlate with a compound's pharmacological activity. youtube.comnih.gov For TCAs, QSAR and pharmacophore modeling have been utilized in antidepressant drug design to predict biological activities, such as serotonin receptor affinity. researchgate.net By correlating structural features with observed activity, QSAR can help elucidate the essential pharmacophoric requirements for binding to target receptors or transporters. This understanding can guide the design of new compounds with improved efficacy or selectivity. The shift in activity profile from dosulepin to this compound (e.g., increased norepinephrine reuptake inhibition potency) could, in principle, be analyzed and predicted using QSAR methodologies by examining the impact of the N-demethylation on relevant molecular descriptors.

Metabolism and Pharmacokinetics of Northiaden

Biotransformation Pathways of Northiaden

The metabolic pathways involved in the biotransformation of dosulepin (B10770134), leading to and further processing this compound, primarily include N-demethylation, S-oxidation, and glucuronidation. medsafe.govt.nzdrugbank.commedicines.org.au

N-demethylation is the process by which dosulepin is converted to this compound through the removal of a methyl group. medsafe.govt.nzmedicines.org.au This reaction is a key step in the formation of this compound. S-oxidation involves the oxidation of the sulfur atom in the thiepin ring system. Glucuronidation is a conjugation reaction where a glucuronic acid molecule is attached to the compound, making it more water-soluble for excretion. medsafe.govt.nzdrugbank.commedicines.org.au Conjugated forms of both dosulepin and this compound have been identified, with conjugated dosulepin being a significant metabolite. nih.gov

Beyond N-demethylation, this compound itself can undergo further metabolism. This compound S-oxide (also known as this compound sulfoxide) is one of the key metabolites formed. drugbank.cominchem.orgnih.govannapurnapharmacy.comnih.gov In humans, a total of 12 basic metabolites derived from dosulepin have been identified in urine, including this compound S-oxide. medsafe.govt.nzdrugbank.commedicines.org.auannapurnapharmacy.com

Hepatic Metabolism and Enzyme Systems Involved

Dosulepin, and consequently its metabolite this compound, undergo extensive hepatic metabolism. drugbank.commedicines.org.aupatsnap.com The liver is the primary site for these biotransformation processes. medsafe.govt.nzmedicines.org.au

Cytochrome P450 (CYP) enzymes play a crucial role in the hepatic metabolism of dosulepin, leading to the formation of active metabolites like this compound. patsnap.comnih.gov These enzymes are primarily responsible for Phase I metabolism, including oxidation reactions such as demethylation and S-oxidation. nih.govnih.gov While specific CYP isoforms for this compound's direct metabolism are not extensively detailed, the parent drug dosulepin is metabolized by CYP2C19, and to a lesser extent, CYP2D6. tandfonline.com CYP enzymes are vital for detoxifying xenobiotics and maintaining cellular homeostasis, and their activity can significantly influence drug responses. nih.govmdpi.com

Genetic polymorphisms in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, significantly influence the pharmacokinetics and pharmacodynamics of medications, including those metabolized by CYP2C19 and CYP2D6. nih.govoatext.comijpcbs.com These variations in DNA sequences can lead to differences in enzyme activity among individuals, resulting in various metabolizer phenotypes: poor, intermediate, extensive, and ultra-rapid. oatext.comijpcbs.comslideshare.netaafp.org Such genetic differences can affect how effectively an individual metabolizes and eliminates drugs from the body, impacting drug efficacy and the risk of adverse reactions. nih.govoatext.comijpcbs.comslideshare.net

Distribution and Tissue Accumulation

This compound, as a metabolite of dosulepin, is distributed throughout the body. Dosulepin itself is highly bound to plasma proteins (approximately 84%). medsafe.govt.nzdrugbank.commedicines.org.au It crosses the blood-brain barrier, which is essential for its central nervous system effects, and also crosses the placental barrier, with low concentrations found in breast milk. medsafe.govt.nzdrugbank.comannapurnapharmacy.com Animal studies in dogs and cats have shown maximal concentrations of dosulepin and its metabolites, including this compound, in the liver, uveal tract of the eye, lung, kidney, pituitary, and thyroid after 24 hours, in descending order. medsafe.govt.nzmedicines.org.au The tissue-to-plasma ratio for uveal tract tissue in dogs was notably high at 257:1. medsafe.govt.nz this compound's slower elimination rate (34.7–45.7 hours) compared to dosulepin (14.4–23.9 hours) suggests its significant contribution to the therapeutic effect and potential for accumulation. researchgate.netwikipedia.org

Drug Interactions Involving Northiaden

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the influence of one drug on the absorption, distribution, metabolism, or excretion of another. For northiaden, these interactions are primarily centered on its formation from dosulepin (B10770134) and the subsequent impact on other medications.

Inhibition or Induction of Metabolic Enzymes

The formation of this compound occurs through the hepatic metabolism of dosulepin, specifically via N-demethylation, a process involving the cytochrome P450 (CYP450) enzyme system. nih.gov Consequently, drugs that inhibit or induce these enzymes can alter the plasma concentrations of this compound.

While specific studies detailing the inhibitory or inductive effects of this compound on CYP450 enzymes are limited, the metabolism of its parent drug, dosulepin, is known to be affected by various substances. For instance, potent inhibitors of CYP2D6, such as bupropion, can be expected to decrease the metabolism of dosulepin, potentially leading to higher concentrations of the parent drug and altered levels of this compound. drugbank.comnih.gov Conversely, inducers of CYP enzymes may accelerate the metabolism of dosulepin, which could lead to lower plasma concentrations of both the parent drug and this compound. nih.gov

Impact on Co-administered Medications

Tricyclic antidepressants, including the metabolic pathway that produces this compound, can influence the metabolism and clearance of various other drugs. For example, they can inhibit the metabolism of certain co-administered drugs, leading to increased plasma concentrations and a higher risk of toxicity. drugbank.com This is particularly relevant for drugs with a narrow therapeutic index.

The following table summarizes the potential impact of the metabolic pathway involving this compound on various classes of co-administered medications, based on the known interactions of its parent compound, dosulepin.

| Drug Class | Potential Impact of Co-administration |

| Antihypertensives | Decreased antihypertensive effect. nih.gov |

| Anticoagulants | Potentiation of anticoagulant effect. |

| Anticholinergic agents | Additive anticholinergic effects. nih.gov |

| Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) | Increased plasma concentrations of both drugs, potential for serotonin syndrome. drugbank.com |

| CYP450 Inhibitors | Increased plasma concentrations of dosulepin and this compound. |

| CYP450 Inducers | Decreased plasma concentrations of dosulepin and this compound. |

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs with similar or opposing pharmacological effects are co-administered, leading to synergistic or antagonistic effects.

Synergistic or Antagonistic Effects on Neurotransmitter Systems

This compound's primary mechanism of action is the potent inhibition of norepinephrine (B1679862) reuptake, which is more pronounced than that of its parent compound, dosulepin. nih.govdrugbank.com It has a comparatively weaker effect on serotonin reuptake. nih.gov This profile dictates its synergistic and antagonistic interactions with other drugs acting on neurotransmitter systems.

When co-administered with other drugs that enhance noradrenergic neurotransmission, such as other norepinephrine reuptake inhibitors or monoamine oxidase inhibitors (MAOIs), there is a potential for a synergistic effect, which could lead to an excessive increase in synaptic norepinephrine and potentially adverse cardiovascular effects. drugbank.com

Conversely, its antagonistic effects are less pronounced than those of dosulepin. This compound exhibits reduced affinity for histamine (B1213489) H1, muscarinic acetylcholine, and serotonin 5-HT2A receptors compared to its parent compound. nih.govdrugbank.com However, some residual activity at these receptors means that additive antagonistic effects can still occur when co-administered with other antihistaminic, anticholinergic, or antiserotonergic drugs.

The following table presents the inhibitory concentrations (IC50) of this compound at various neurotransmitter binding sites, providing insight into its potential for pharmacodynamic interactions.

| Binding Site | IC50 (M) |

| [3H]imipramine (Serotonin Transporter) | 5.0 x 10-6 |

| [3H]spiperone (Serotonin 5-HT2A Receptor) | 5.0 x 10-6 |

| [3H]serotonin (Serotonin Receptor) | 4.0 x 10-5 |

Data from a preclinical study assessing the antidepressant activity of dothiepin (B26397) and its metabolites. nuvisan.com

Interactions with Other Central Nervous System (CNS) Depressants

Similar to other tricyclic antidepressants, this compound can cause sedation and potentiate the effects of other central nervous system (CNS) depressants. nih.gov This is a significant consideration in clinical practice, as the co-administration of such agents can lead to excessive drowsiness, cognitive impairment, and respiratory depression.

The sedative effects are primarily due to its, albeit reduced, antihistaminic and anticholinergic properties. nih.gov When combined with other substances that depress the CNS, these effects can be additive or synergistic.

The table below outlines the potential outcomes of interactions between this compound and various classes of CNS depressants, based on the known interactions of dosulepin.

| CNS Depressant | Potential Interaction Outcome |

| Alcohol | Increased sedation, impaired psychomotor skills. nih.gov |

| Benzodiazepines | Enhanced sedative and CNS depressant effects. nih.gov |

| Opioids | Increased risk of sedation, respiratory depression, and cognitive impairment. |

| Barbiturates | Potentiation of sedative effects. nih.gov |

| Antihistamines | Additive sedative and anticholinergic effects. nih.gov |

| Tranquilizers | Enhanced sedative and CNS depressant effects. nih.gov |

Therapeutic Potential and Clinical Research Directions

Role of Northiaden as an Active Metabolite in Antidepressant Therapy

This compound, also identified as N-desmethyldosulepin or nordothiepin, is recognized as the primary active metabolite of the tricyclic antidepressant (TCA) dosulepin (B10770134) wikipedia.orgiiab.mewikipedia.org. The metabolism of dosulepin in the liver involves processes such as demethylation and S-oxidation, which lead to the formation of several metabolites, including this compound, dosulepin sulfoxide (B87167), and this compound sulfoxide inchem.org. Notably, this compound distinguishes itself by retaining potent pharmacological activity similar to that of the parent compound, dosulepin wikipedia.org. In contrast, the sulfoxide metabolites (dosulepin sulfoxide and this compound sulfoxide) exhibit significantly reduced or negligible activity and are not considered to contribute meaningfully to the therapeutic effects wikipedia.org.

Table 1: Comparative Half-Lives of Dosulepin and this compound

| Compound | Half-Life (Hours) | Reference |

| Dosulepin | 14.4–23.9 | wikipedia.org |

| This compound | 34.7–45.7 | wikipedia.org |

| Dosulepin | 11-29 (mean 20) | inchem.org |

| This compound | 24-40 or 36-46 | inchem.orgresearchgate.net |

Research into Potential for Novel Therapeutic Applications

Beyond its established role in antidepressant therapy, research is exploring this compound's potential in other therapeutic domains.

Investigations are extending into this compound's potential for novel therapeutic applications beyond depression. This compound S-oxide, a derivative of this compound, is currently being investigated for its potential biological activities, which include antidepressant, antipsychotic, and anxiolytic effects ontosight.ai. The parent compound, dosulepin, is recognized for its anxiolytic properties and its capacity to block histamine (B1213489) H1 receptors, which contributes to sedative effects that can be beneficial for patients experiencing co-occurring anxiety and insomnia with depression patsnap.comdrugbank.com. Ongoing research endeavors aim to further elucidate the therapeutic potential of dibenzo[b,e]thiepin derivatives, including this compound S-oxide, in addressing various neurological and psychiatric disorders ontosight.ai.

The parent drug, dosulepin (dothiepin), has historically been utilized in the management of neuropathic pain patsnap.comijcp.in. Tricyclic antidepressants, in general, are employed for chronic neuropathic pain, often at doses lower than those used for their antidepressant effects nih.gov. While specific detailed research on this compound's direct role in neuropathic pain is not extensively documented in the available literature, the established use of its parent drug, dosulepin, in this indication suggests a promising avenue for further investigation into the metabolite's direct contribution patsnap.comijcp.in. For instance, nortriptyline, another secondary amine TCA, is also used for neuropathic pain, although current evidence suggests that it may not be a first-line treatment and calls for more robust studies nih.govconsensus.appnih.gov.

Future Directions in Clinical Research

Future clinical research concerning this compound and its parent compound, dosulepin, is essential for a more comprehensive understanding of their therapeutic utility. There is a recognized need for additional clinical studies and clearer guideline recommendations to fully establish the efficacy of dosulepin in managing chronic pain, anxiety, and depression ijcp.in. Research efforts are also directed towards exploring the broader therapeutic potential of this compound and its derivatives in various neurological and psychiatric disorders ontosight.ai. Furthermore, advancements in pharmacotherapy optimization, such as therapeutic drug monitoring and pharmacogenetic testing, represent promising avenues for future research. These tools could aid in explaining inter-individual variability in drug metabolism and response, potentially leading to more personalized and effective treatment strategies involving compounds like this compound ru.nl. The broader field of drug discovery also emphasizes the development of novel drugs with improved side effect profiles, which could serve as a guiding principle for future research into this compound's applications jmir.org.

Note on Interactive Data Tables: The data tables provided within the article are presented as static Markdown tables. In a truly interactive environment, these tables could be dynamically sortable, filterable, or linked to external databases for real-time data retrieval and visualization.

Therapeutic Drug Monitoring (TDM) in Clinical Practice and Research

Therapeutic Drug Monitoring (TDM) is a well-established practice in psychiatry aimed at optimizing pharmacotherapy for psychotropic drugs, including antidepressants. nih.gov The fundamental principle of TDM relies on the premise that a discernible relationship exists between a drug's plasma concentration and its clinical effects, encompassing both therapeutic outcomes and potential adverse reactions. nih.govunil.ch

For dothiepin (B26397), the parent drug of this compound, TDM is recommended, with a therapeutic reference range typically cited between 45 and 100 ng/mL. tandfonline.comdiva-portal.orgunil.ch this compound itself exhibits a mean elimination half-life of approximately 33 hours, with reported ranges spanning from 22 to 60 hours, indicating its prolonged presence in the system and potential for accumulation to steady-state levels. tandfonline.comdiva-portal.orgunil.ch

In clinical practice, TDM involves the analysis of drug concentrations in biological matrices, primarily plasma or serum samples. nih.gov Given the often low concentrations of antidepressants in these samples, highly sensitive and selective analytical methods are imperative. nih.gov High-performance liquid chromatography (HPLC) has been successfully employed for the quantitative determination of both dothiepin and this compound in human plasma and serum, demonstrating its utility in TDM protocols. springernature.com

TDM serves multiple critical functions in clinical research and patient management. It is valuable for assessing patient compliance with prescribed regimens, investigating cases of inadequate clinical response or the emergence of adverse effects despite standard dosing, and managing potential drug-drug interactions. nih.govunil.ch Furthermore, TDM is particularly beneficial in specific patient populations, such as children, adolescents, the elderly, and individuals with genetic predispositions affecting drug metabolism or those with relevant comorbidities like hepatic or renal insufficiency. nih.govunil.ch For effective TDM, samples are ideally collected under steady-state conditions, typically after four to five elimination half-lives of the drug, and at trough levels, which means just before the next scheduled dose. tandfonline.com The inclusion of dosulipine/Northiaden in automated interlaboratory comparison data underscores its relevance in routine laboratory repertoire for TDM. mdpi.com

Table 1: Therapeutic Reference Range and Half-Life for Dothiepin and this compound

| Compound | TDM Recommendation Level (AGNP) | Therapeutic Reference Range (Parent Drug) | Mean Half-Life (this compound) |

| Dothiepin | 2 (Recommended) tandfonline.comdiva-portal.orgunil.ch | 45–100 ng/mL tandfonline.comdiva-portal.orgunil.ch | 33 hours (22–60 hours) tandfonline.comdiva-portal.orgunil.ch |

Pharmacogenomic Studies and Personalized Medicine

Pharmacogenomics is emerging as a pivotal tool in the advancement of personalized medicine, aiming to tailor therapeutic interventions based on an individual's genetic makeup. kjcls.orgnih.govnih.gov This field seeks to predict drug responses, maximize therapeutic efficacy, and minimize the risk of adverse drug reactions by analyzing genetic information. kjcls.orgnih.gov

A significant factor contributing to inter-individual variability in drug metabolism and response, particularly for psychotropic medications like dothiepin and its metabolite this compound, lies in genetic polymorphisms, predominantly within the cytochrome P450 (CYP) enzyme family. unil.chtandfonline.comkjcls.orginchem.orgmedcraveonline.comtandfonline.com Dothiepin is metabolized by microsomal enzymes in the liver, which are known to be subject to genetic polymorphism. inchem.org Specifically, the primary enzyme implicated in dothiepin's metabolism is CYP2C19, with CYP2D6 playing a lesser, though still relevant, role. tandfonline.comdiva-portal.orgunil.ch

Variations in the genes encoding these CYP enzymes, such as CYP2D6 and CYP2C19, can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers). These variations directly influence the rate at which drugs are metabolized, thereby affecting drug concentrations in the body, and consequently, their efficacy and potential for adverse effects. kjcls.org Pharmacogenomic studies are instrumental in identifying specific genetic markers that correlate with treatment outcomes and the likelihood of adverse drug reactions, paving the way for more precise drug selection and personalized treatment strategies. jobiost.com

Integrating pharmacogenomic data with other patient information, including family history, offers a comprehensive approach to optimizing antidepressant therapy by predicting individual responses more accurately. kjcls.org Despite the significant promise of pharmacogenomics in personalizing medicine, its widespread clinical implementation faces several challenges. These include the need for more extensive genetic data from diverse populations, the relatively high costs associated with genetic testing, the absence of universally standardized protocols, and complex ethical considerations surrounding the privacy and use of genetic information. kjcls.orgnih.gov Addressing these barriers through collaborative research and policy development is crucial for the broader adoption of pharmacogenomics in depression treatment. kjcls.org

Advanced Imaging Techniques for Target Engagement Studies

Advanced molecular brain imaging techniques, notably Positron Emission Tomography (PET) and, to a lesser extent, Single Photon Emission Computed Tomography (SPECT), are integral tools in contemporary psychopharmacology research. tandfonline.comresearchgate.netru.nl These modalities are extensively utilized to investigate the pharmacokinetics and pharmacodynamics of psychotropic drugs, providing invaluable insights into how these compounds interact with their biological targets within the living brain. tandfonline.comresearchgate.netru.nl

PET, in particular, has become a standard method in drug development for assessing "target engagement," which refers to the binding of a drug to its specific molecular target, such as neurotransmitter receptors or transporters. tandfonline.comresearchgate.netru.nl These imaging techniques enable researchers to characterize the intricate relationship between the occupancy of target molecules in the brain and the corresponding plasma concentration of the drug. tandfonline.comresearchgate.netru.nl

By coupling PET imaging with concurrent measurements of drug concentrations in the blood, it is possible to quantitatively calculate the extent of target molecule occupancy. tandfonline.comresearchgate.net A crucial aspect of these studies is that when active metabolites, such as this compound, occupy the same receptor or transporter as the parent compound (dothiepin), the measured occupancy by PET reflects the combined effect of both the parent drug and its active metabolites. researchgate.netru.nl

Brain imaging, especially PET, plays a vital role in the early phases of psychoactive drug development. It helps in establishing therapeutic ranges by elucidating the brain pharmacokinetics of these drugs, thereby offering guidance for optimal dosing strategies and the determination of therapeutic reference ranges for TDM. tandfonline.comresearchgate.netru.nl For instance, studies on selective serotonin (B10506) reuptake inhibitors (SSRIs) have indicated that approximately 80% occupancy of serotonin transporters is associated with full antidepressant efficacy. tandfonline.com While specific PET or SPECT studies directly focusing on this compound's target engagement are not detailed in the provided information, the principles and methodologies described are broadly applicable to active metabolites of antidepressants and are crucial for understanding their mechanism of action and optimizing their therapeutic use.

Intellectual Property and Patent Landscape Analysis

Current Patent Status of Northiaden and its Syntheses

Direct patents specifically for this compound as a standalone therapeutic agent or its unique synthesis routes are not prominently found in the patent literature in the same manner as a primary drug entity. Instead, this compound's intellectual property status is often covered under patents related to dosulepin (B10770134) (dothiepin) and general methods for synthesizing dibenzothiepin derivatives.

Dosulepin itself, a tricyclic compound with a dibenzothiepine ring system, has been the subject of various patents related to its preparation and uses. For instance, processes for the preparation of dibenzothiepin derivatives, which form the core structure of dosulepin and, by extension, this compound, have been patented. An example includes a European patent (EP0309626B1) detailing a process for preparing 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid, a compound of value in the pharmaceutical industry google.comepo.org. Similarly, a Japanese patent (JPS5553282A) describes dibenzothiepin derivatives and their preparation, highlighting their anti-inflammatory and analgesic activities google.com. These patents often describe multi-step synthetic pathways for constructing the dibenzothiepin scaffold, which would be foundational for producing compounds like dosulepin, from which this compound is subsequently formed through N-demethylation in the body google.comdrugbank.com.

While this compound is primarily a metabolite, its presence in pharmaceutical compositions has been noted in patent literature. For example, a patent application (WO2007136743A2) discusses compositions including dothiepin (B26397) or its metabolites, such as this compound or this compound sulfoxide (B87167), for treating sleep disorders google.com. This indicates that while not typically the primary patented compound, this compound is recognized within the scope of intellectual property claims related to its parent drug's therapeutic applications.

Analysis of Patent Trends and Innovation in Related Chemical Space

The broader patent landscape for antidepressants (ATC class N06A), which includes tricyclic antidepressants (TCAs) like dosulepin and its metabolite this compound, reveals significant trends and shifts in innovation. The global antidepressant market is projected to grow substantially, driven by increasing mental health needs drugpatentwatch.comgoogle.com.

Historically, TCAs (N06AA) were widely used, but their market share has diminished to 3–5%, largely superseded by Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) due to safety profiles and therapeutic advantages drugpatentwatch.com. Despite this, innovation continues within the antidepressant space, with a notable lead in patent filings from China (1,758 applications from 2010–2020), followed by the U.S. (291) and Japan (193) drugpatentwatch.comneuroscigroup.usiiab.me. Universities and research institutes play a significant role in driving this innovation drugpatentwatch.comiiab.me.

Innovation trends in the broader chemical space relevant to this compound, particularly dibenzothiepin derivatives, show continued interest in their potential biological activities, including antidepressant, antipsychotic, and anti-anxiety effects epo.org. Patents in this area often focus on novel derivatives or improved synthesis processes. For example, patents exist for tricyclic antidepressant derivatives designed for immunoassay applications, indicating a focus beyond direct therapeutic use to diagnostic or analytical tools google.com.nagoogle.com.

The patent landscape for TCAs and related compounds also highlights challenges such as patent expiries, which enable generic competition and pressure originator revenues drugpatentwatch.comgoogle.com. This drives a continuous need for novel compounds, new formulations, or expanded applications to maintain market relevance.

Identification of Research Gaps and Opportunities in Patent Literature

Analyzing the patent literature reveals several research gaps and opportunities pertinent to this compound and its chemical class:

Novel Therapeutic Applications for Metabolites : While this compound is known as an active metabolite contributing significantly to dosulepin's therapeutic effects due to its longer half-life and potent norepinephrine (B1679862) reuptake inhibition google.comneuroscigroup.uspatsnap.comgfieurope.org, there appears to be a research gap in exploring and patenting novel therapeutic applications for this compound itself as a primary active pharmaceutical ingredient, independent of dosulepin. Most existing patents mention this compound as a metabolite within dosulepin compositions rather than as a standalone drug google.com. This could represent an opportunity for repurposing or developing new formulations where this compound's specific pharmacological profile (e.g., greater potency as a norepinephrine reuptake inhibitor google.compatsnap.com) is leveraged.

Improved and Greener Synthesis Methods : The synthesis of complex tricyclic compounds like dibenzothiepin derivatives often involves multi-step processes. There is a general trend in chemical synthesis patents towards "greener" methods that reduce waste, use less hazardous solvents, and improve efficiency acs.orggoogle.com. While patents exist for dibenzothiepin synthesis google.comepo.orggoogle.com, specific innovations for more environmentally friendly or cost-effective synthesis of this compound or its direct precursors could represent a significant research and patenting opportunity.

Derivatives with Enhanced Selectivity or Reduced Side Effects : Given that older TCAs, including dosulepin, are associated with a relatively high toxicity in overdose and various side effects google.com, there is a continuous need for compounds with improved selectivity for desired targets and reduced adverse effects. Research into novel this compound derivatives that maintain or enhance its therapeutic efficacy while mitigating undesirable off-target activities could lead to new patentable entities.

Combination Therapies : The antidepressant market shows a trend towards combination therapies drugpatentwatch.com. Investigating this compound's potential in novel combination therapies, perhaps with other classes of psychotropic drugs or non-pharmacological interventions, could open new patent avenues.

Diagnostic and Analytical Applications : Patents related to immunoassay for tricyclic antidepressants exist google.com.nagoogle.com. Further innovation in diagnostic tools or analytical methods specifically for this compound, perhaps for personalized medicine approaches or monitoring its levels, could be a niche area for intellectual property development.

These identified gaps highlight areas where focused research and development could lead to new patented inventions, contributing to the evolution of the dibenzothiepin chemical space and potentially offering improved therapeutic options.

Environmental and Analytical Research Applications

Detection and Quantification in Environmental Samples

Northiaden, along with its parent compound dosulepin (B10770134) and other metabolites like dosulepin S-oxide and this compound S-oxide, is excreted in human urine and, to a lesser extent, in faeces. wikipedia.orguni.lulabsolu.caebi.ac.ukresearchgate.netagnp.de Consequently, this compound has been detected in wastewater, indicating its widespread presence in the aquatic environment. wikipedia.orgebi.ac.uk The ability to accurately detect and quantify this compound in environmental samples is fundamental for assessing its environmental fate and potential ecological implications.

Wastewater Surveillance and Epidemiology